molecular formula C9H7BrN2O2 B183446 Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 354548-08-6

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B183446
CAS No.: 354548-08-6
M. Wt: 255.07 g/mol
InChI Key: DCQQILZPUHSRGM-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6-position and a methyl ester group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-aminoimidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Contains a fluorine atom at the 6-position.

    Methyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: Contains an iodine atom at the 6-position.

Uniqueness

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQILZPUHSRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583330
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354548-08-6
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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